molecular formula C21H23N5O4S B3996741 Ethyl 4-(3-benzenesulfonamidoquinoxalin-2-yl)piperazine-1-carboxylate

Ethyl 4-(3-benzenesulfonamidoquinoxalin-2-yl)piperazine-1-carboxylate

Cat. No.: B3996741
M. Wt: 441.5 g/mol
InChI Key: YLFGTPDQMGFLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-benzenesulfonamidoquinoxalin-2-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is particularly interesting due to its potential therapeutic properties and its structural complexity, which makes it a valuable subject for synthetic and mechanistic studies.

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If this compound is intended to be a drug or a biologically active molecule, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its biological activity, toxicity, and pharmacokinetics .

Preparation Methods

The synthesis of Ethyl 4-(3-benzenesulfonamidoquinoxalin-2-yl)piperazine-1-carboxylate involves multiple steps, typically starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline ring Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .

Properties

IUPAC Name

ethyl 4-[3-(benzenesulfonamido)quinoxalin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-2-30-21(27)26-14-12-25(13-15-26)20-19(22-17-10-6-7-11-18(17)23-20)24-31(28,29)16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFGTPDQMGFLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(3-benzenesulfonamidoquinoxalin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(3-benzenesulfonamidoquinoxalin-2-yl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(3-benzenesulfonamidoquinoxalin-2-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(3-benzenesulfonamidoquinoxalin-2-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(3-benzenesulfonamidoquinoxalin-2-yl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(3-benzenesulfonamidoquinoxalin-2-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.